molecular formula C13H10BrF B7996082 3-Bromo-3'-fluoro-6'-methylbiphenyl

3-Bromo-3'-fluoro-6'-methylbiphenyl

Cat. No.: B7996082
M. Wt: 265.12 g/mol
InChI Key: FJIZXQGCDXWOAP-UHFFFAOYSA-N
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Description

3-Bromo-3’-fluoro-6’-methylbiphenyl is an organic compound with the molecular formula C13H10BrF It is a biphenyl derivative, characterized by the presence of bromine, fluorine, and methyl substituents on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’-fluoro-6’-methylbiphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-3’-fluoro-6’-methylbiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’-fluoro-6’-methylbiphenyl can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine or fluorine substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

    Reduction Reactions: Products include dehalogenated biphenyl derivatives.

Scientific Research Applications

3-Bromo-3’-fluoro-6’-methylbiphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It can be used in the development of fluorescent probes and imaging agents due to its unique electronic properties.

    Medicine: The compound may be explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-fluoro-6’-methylbiphenyl involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors through halogen bonding, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4’-fluoro-6’-methylbiphenyl
  • 3-Bromo-3’-chloro-6’-methylbiphenyl
  • 3-Bromo-3’-fluoro-4’-methylbiphenyl

Uniqueness

3-Bromo-3’-fluoro-6’-methylbiphenyl is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the biphenyl structureCompared to similar compounds, it may exhibit different electronic properties, solubility, and binding affinities, making it suitable for specific research and industrial applications .

Properties

IUPAC Name

2-(3-bromophenyl)-4-fluoro-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF/c1-9-5-6-12(15)8-13(9)10-3-2-4-11(14)7-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIZXQGCDXWOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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